Methyl 2-methylbutyrate is an organic compound classified as an ester, specifically a branched-chain fatty acid ester. It is recognized for its fruity aroma, reminiscent of apples and strawberries, making it valuable in the food and fragrance industries. The compound is commonly used as a flavoring agent and is included in the Generally Recognized as Safe (GRAS) list by the Food and Drug Administration.
Methyl 2-methylbutyrate can be sourced from various natural products, particularly those derived from fermentation processes or enzymatic reactions. It is classified under esters in organic chemistry, with a molecular formula of and a CAS number of 868-57-5. This compound is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been assigned JECFA number 205 .
The synthesis of methyl 2-methylbutyrate can be achieved through several methods, including:
Methyl 2-methylbutyrate features a branched aliphatic structure characterized by the following:
This structure includes a central carbon atom bonded to a methyl group, an ethyl group, and a carbonyl group, typical for esters.
Methyl 2-methylbutyrate undergoes various chemical reactions:
The mechanism of action for methyl 2-methylbutyrate includes its role as a volatile compound that exhibits antifungal properties against certain molds such as Aspergillus flavus. Research indicates that it suppresses fungal growth by disrupting cellular integrity and inhibiting aflatoxin biosynthesis through interference with metabolic pathways critical for fungal survival .
Methyl 2-methylbutyrate has several applications across various fields:
Transcriptomic analyses reveal that methyl 2-methylbutyrate (M2M) downregulates 2,899 differentially expressed genes (DEGs) in Aspergillus flavus, including critical clusters for aflatoxin B1 (AFB1) biosynthesis. Key genes such as aflR (the primary transcriptional activator), aflS, aflD (nor-1), aflO (omtA), and aflP (omtB) show significant suppression. This coordinated downregulation disrupts the conversion of pathway intermediates like norsolorinic acid and sterigmatocystin into mature AFB1. M2M also inhibits global regulatory genes (laeA, veA) that control secondary metabolite clusters, thereby disabling the aflatoxin biosynthetic network at multiple enzymatic checkpoints [1] [5] [9].
Table 1: Key Aflatoxin Biosynthesis Genes Suppressed by M2M
Gene Symbol | Encoded Enzyme/Function | Fold Change | Biosynthetic Role |
---|---|---|---|
aflR | Transcriptional activator | ↓ 5.2× | Activates aflatoxin cluster |
aflS | Pathway co-activator | ↓ 4.8× | Enhances AflR binding |
aflD (nor-1) | Norsolorinic acid reductase | ↓ 6.1× | Converts NOR to AVN |
aflO (omtA) | O-methyltransferase A | ↓ 7.3× | Methylates ST to DMST |
aflP (omtB) | O-methyltransferase B | ↓ 5.9× | Methylates OMST to AFB1 |
M2M disrupts oxylipin-mediated cross-talk between A. flavus and host plants. Oxylipins (e.g., linoleic acid derivatives) are signaling molecules that regulate fungal development and mycotoxin production. M2M downregulates genes encoding lipoxygenases (loxP) and cytochrome P450 monooxygenases (ppoA, ppoC), which synthesize oxylipins from polyunsaturated fatty acids. This suppression reduces oxylipin accumulation, thereby blocking the G-protein coupled receptor (GPCR) signaling cascade that normally triggers AFB1 synthesis under host defense conditions [2] [10].
M2M induces lipid peroxidation in the fungal cell membrane, compromising its structural integrity. Biochemical assays confirm increased malondialdehyde (MDA) levels—a marker of lipid peroxidation—in M2M-treated hyphae. This damage increases membrane fluidity and permeability, evidenced by:
M2M uncouples mitochondrial oxidative phosphorylation, leading to energy collapse. Key effects include:
Table 2: M2M-Induced Cellular Dysfunctions in A. flavus
Cellular Target | Key Biomarkers | Change vs. Control | Functional Consequence |
---|---|---|---|
Cell Membrane | Ergosterol content | ↓ 78% | Increased permeability |
Malondialdehyde (MDA) | ↑ 6.2× | Lipid peroxidation damage | |
Mitochondria | ATP concentration | ↓ 75% | Energy failure |
NADH/NAD+ ratio | ↓ 4.8× | Impaired redox balance | |
Antioxidant System | Catalase activity | ↓ 63% | ROS accumulation |
Superoxide dismutase (SOD) | ↓ 57% | Superoxide anion (O₂•⁻) surge |
M2M inactivates core antioxidant enzymes, crippling the fungal ROS defense system:
Accumulated ROS (particularly •OH radicals) cause severe DNA damage:
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